3-(4-Fluorobenzylcarbamoyl)phenylboronic acid
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Overview
Description
3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is an organoboron compound that features a phenylboronic acid moiety substituted with a 4-fluorobenzylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbamoyl group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: 3-(4-Fluorobenzylcarbamoyl)phenol
Reduction: 3-(4-Fluorobenzylamino)phenylboronic acid
Substitution: 3-(4-Fluorobenzylcarbamoyl)-4-bromophenylboronic acid or 3-(4-Fluorobenzylcarbamoyl)-4-nitrophenylboronic acid
Scientific Research Applications
3-(4-Fluorobenzylcarbamoyl)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.
3-Fluorophenylboronic acid: A related compound with a fluorine substituent on the phenyl ring, used in organic synthesis.
3-Formylphenylboronic acid: Contains a formyl group, used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is unique due to the presence of both a fluorobenzylcarbamoyl group and a boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQIGZOWJOLSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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